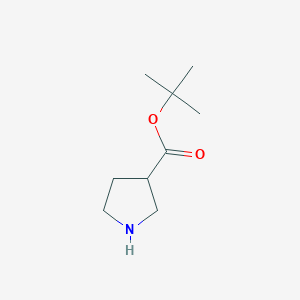

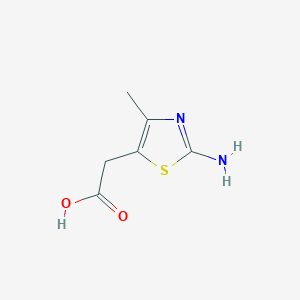

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. This compound is a derivative with specific substituents that confer unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of this compound and related compounds has been explored through various methods. For instance, a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile has been used to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates with moderate to high yields . Another approach involves the cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective cyclocondensation reactions to yield pyrazolo[3,4-b]pyridin-3-ones .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles formed by the planes of the central pyrazole ring and the adjacent benzene rings . Similarly, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, showing the space group and unit cell parameters .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, the newly synthesized ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, with structures elucidated and mechanisms discussed . The compound has also been used in the synthesis of N-acetylated derivatives, where it reacted with acetic anhydride to give acetylated products, studied using HPLC, X-ray, FT-IR, NMR, and MS .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability of the compounds, which is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Theoretical calculations such as DFT help in understanding the electronic properties, including HOMO/LUMO energies, which are crucial for predicting reactivity . Preliminary bioassays have indicated that some derivatives show fungicidal and plant growth regulation activities .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a compound closely related to ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate, has been utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This process demonstrates the compound's role in producing ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be converted to their 1-unsubstituted analogs, showcasing its utility in the field of heterocyclic chemistry (Lebedˈ et al., 2012).

Antimicrobial and Anticancer Potential

Novel pyrazole derivatives synthesized from this compound have shown potential as antimicrobial and anticancer agents. These compounds, characterized by their distinct structures, were evaluated for their in vitro antimicrobial and anticancer activity, with some demonstrating higher anticancer activity than doxorubicin, a reference drug. This highlights the compound's role in the development of new therapeutic agents (Hafez et al., 2016).

Crystal Structure Determination

The crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, providing insights into its molecular geometry and potential interactions. Preliminary bioassays indicated that the compound exhibits fungicidal and plant growth regulation activities, suggesting its utility in agricultural sciences (Minga, 2005).

Fluorescent Properties and Herbicidal Activity

Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a derivative of this compound, has been synthesized and used to develop trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, these compounds have been identified as novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, showcasing the compound's diverse applications in both fluorescence-based research and herbicide development (Wu et al., 2006).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Propriétés

IUPAC Name |

ethyl 5-amino-1,4-dimethylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHMJDRTUAPOKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-, diphenylmethyl ester, (6R,7R)-](/img/structure/B1292027.png)